molecular formula C11H13BrO3 B7793354 2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid

2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid

Cat. No.: B7793354
M. Wt: 273.12 g/mol
InChI Key: WOEWMQQIJCYIJA-UHFFFAOYSA-N
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Description

2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a phenoxyacetic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid typically involves the bromination of 4-(propan-2-yl)phenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The brominated intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxyacetic acid without the bromine substituent.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxyacetic acids depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: The major product is phenoxyacetic acid without the bromine substituent.

Scientific Research Applications

2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and isopropyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]acetic acid
  • 2-Bromo-4,6-dimethylphenylamine

Uniqueness

2-[2-Bromo-4-(propan-2-yl)phenoxy]acetic acid is unique due to the presence of both a bromine atom and an isopropyl group, which confer distinct chemical and biological properties. These structural features differentiate it from other phenoxyacetic acids and contribute to its specific reactivity and applications in research.

Properties

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)8-3-4-10(9(12)5-8)15-6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEWMQQIJCYIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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